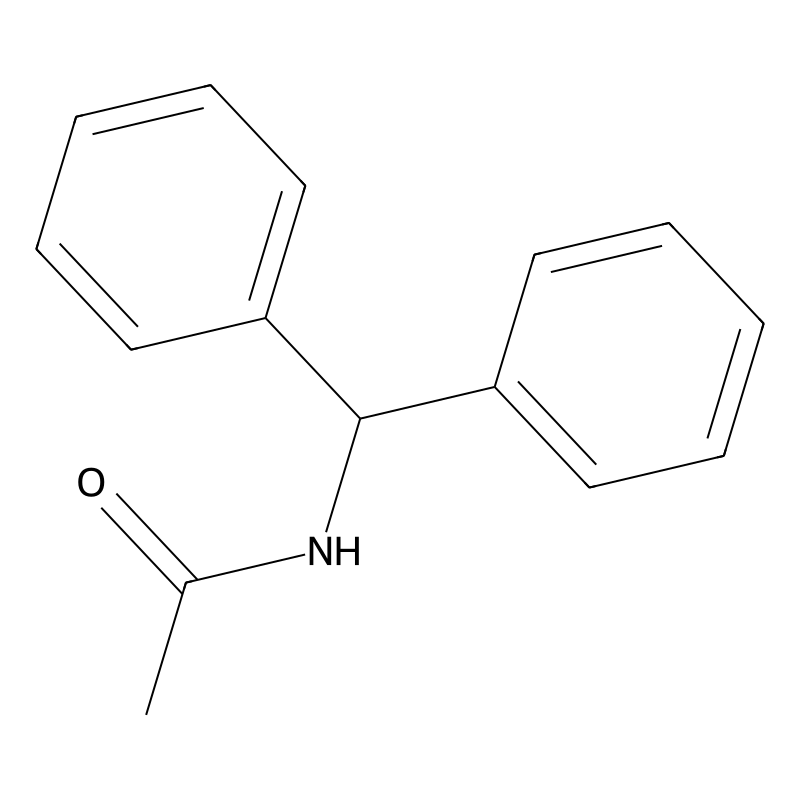

N-Benzhydrylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Benzhydrylacetamide is an organic compound characterized by the presence of a benzhydryl group attached to an acetamide functional group. Its chemical structure can be represented as CHNO, indicating it contains 15 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

Research indicates that N-Benzhydrylacetamide exhibits various biological activities. It has been studied for its potential mutagenic properties, particularly in relation to benzylating agents. Compounds similar to N-Benzhydrylacetamide have shown mutagenicity in bacterial assays, suggesting that N-Benzhydrylacetamide may also have similar biological effects, potentially influencing DNA interactions and contributing to carcinogenic pathways . Furthermore, derivatives of this compound could be explored for their antimicrobial and antitumor activities due to their structural analogies with known bioactive compounds.

The synthesis of N-Benzhydrylacetamide can be achieved through several methods:

- Direct Acylation: Benzhydryl amine can be reacted with acetic anhydride or acetyl chloride under controlled conditions to form N-Benzhydrylacetamide.

- Condensation Reactions: The reaction of benzhydryl amine with acetic acid in the presence of a dehydrating agent can yield the desired amide.

- Catalytic Methods: Recent advancements suggest using catalytic systems that enhance the efficiency of the reaction while minimizing by-products .

These methods highlight the versatility in synthesizing N-Benzhydrylacetamide, allowing for modifications based on available reagents and desired yields.

N-Benzhydrylacetamide finds applications in various fields:

- Pharmaceuticals: It serves as a building block for developing new drugs due to its biological activity.

- Organic Synthesis: The compound is utilized in synthetic pathways for creating complex molecules.

- Research: It is used in studies investigating the mechanisms of mutagenesis and DNA interactions.

Interaction studies involving N-Benzhydrylacetamide often focus on its binding properties with biomolecules such as proteins. For instance, studies have employed fluorescence spectroscopy to assess how similar compounds interact with serum albumin, providing insights into their pharmacokinetic profiles and potential therapeutic applications

N-Benzhydrylacetamide shares structural similarities with several other compounds. Here are some notable comparisons: The uniqueness of N-Benzhydrylacetamide lies in its specific benzhydryl substituent, which may influence its reactivity and biological activity differently than other structurally similar compounds.Compound Name Structure Features Unique Properties N-Benzylacetamide Benzyl group instead of benzhydryl Often used as a model compound for studying benzylation N,N-Dimethylacetamide Two methyl groups on nitrogen Commonly used as a solvent and reagent in organic synthesis N-Phenylacetamide Phenyl group attached to acetamide Exhibits different biological activities compared to benzhydryl derivatives N,N-Dibenzylacetamide Two benzyl groups on nitrogen Potentially more lipophilic than N-Benzhydrylacetamide